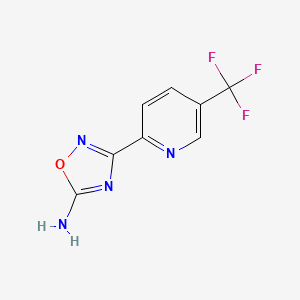

3-(5-(Trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives has been explored in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound generally involve the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a carbon-containing pyridine . These distinctive properties make it a valuable intermediate in organic synthesis .Scientific Research Applications

Synthesis of Ligands

The compound can be used in the synthesis of ligands. A one-step synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands has been reported . N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines were obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction .

Supramolecular Chemistry

Bis(pyridin-2-yl)amine (dpa) and its derivatives, which can be synthesized from this compound, are flexible bidentate N,N-ligands that are widely applied in supramolecular chemistry .

Catalysis

These ligands are also used in catalysis . The presence of the trifluoromethyl group can influence the electronic properties of the catalyst, potentially improving its performance .

Ion Sensing

The compound and its derivatives can be used in ion sensing . The trifluoromethyl group can enhance the sensitivity of the sensor .

Luminescent Properties

Metal complexes of bis(pyridin-2-yl)amine-based ligands demonstrate luminescent properties . This makes them useful in the development of new materials for optoelectronic devices .

Cytotoxic Activity

These ligands can possess cytotoxic activity and can bind with DNA molecules . This suggests potential applications in the development of new drugs .

Fungicidal Activity

The compound has been found to have fungicidal activity . The spatial configuration of the carbon atoms connected to the trifluoromethyl group plays an important role in this activity .

Anti-fibrosis Activity

Some derivatives of the compound have shown better anti-fibrosis activity than Pirfenidone (PFD) on HSC-T6 cells . This suggests potential applications in the treatment of fibrotic diseases .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase , which plays a crucial role in bacterial cell viability and virulence .

Mode of Action

It’s hypothesized that the presence of an sfp-pptase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .

Biochemical Pathways

It’s known that phosphopantetheinyl transferases play a key role in the biosynthesis of coenzyme a and the activation of carrier proteins in primary and secondary metabolism .

Pharmacokinetics

The trifluoromethyl group is known to influence the pharmacokinetic properties of many drugs, affecting their lipophilicity and thus potentially their absorption and distribution .

Result of Action

Inhibition of phosphopantetheinyl transferases can attenuate secondary metabolism and thwart bacterial growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of an Sfp-PPTase in the bacterial genome can provide an inborn mechanism of resistance . Furthermore, the unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound can influence its biological activities .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling this compound. It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4O/c9-8(10,11)4-1-2-5(13-3-4)6-14-7(12)16-15-6/h1-3H,(H2,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPPBMXTRPDUPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=NOC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(Trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(Trifluoromethyl)phenoxy]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2794855.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2794856.png)

![Methyl 4-fluoro-3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2794860.png)

![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2794862.png)

![4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2794864.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)

![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2794869.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2794870.png)

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794873.png)

![Tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2794875.png)

![methyl 4-hydroxy-1-[(5E)-5-[(4-methylsulfanylphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]pyrrolidine-2-carboxylate](/img/structure/B2794877.png)